3-Oxo-6-phenyl-3,4-dihydropyrazine-2-carboxamide
Description
3-Oxo-6-phenyl-3,4-dihydropyrazine-2-carboxamide is a pyrazine carboxamide derivative characterized by a phenyl substituent at position 6 of the pyrazine ring. Its molecular formula is C₁₁H₁₀N₃O₂, with a molecular weight of 217.22 g/mol. The phenyl group at position 6 distinguishes it from analogs with smaller or electronegative substituents (e.g., fluoro, hydroxy), which may influence solubility, binding affinity, and metabolic stability .
Properties
CAS No. |
67602-11-3 |
|---|---|
Molecular Formula |
C11H9N3O2 |
Molecular Weight |
215.21 g/mol |
IUPAC Name |
2-oxo-5-phenyl-1H-pyrazine-3-carboxamide |
InChI |
InChI=1S/C11H9N3O2/c12-10(15)9-11(16)13-6-8(14-9)7-4-2-1-3-5-7/h1-6H,(H2,12,15)(H,13,16) |
InChI Key |
DZOPUMNBCCQZBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC(=O)C(=N2)C(=O)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategies for Pyrazinones
Pyrazinones, including this compound, are commonly synthesized via condensation reactions involving α-amino ketones or aldehydes with α-haloacetyl halides or α-aminoacetyl halides. Early methods date back to the early 20th century, utilizing hydrochlorides of 1,2-disubstituted α-amino ketones and halogenated acid halides to form ketoamides, which upon treatment with ammonia and sodium iodide yield dihydropyrazines that can be oxidized to pyrazinones.
A representative synthetic route involves:
- Condensation of α-amino ketone hydrochloride with 2-bromo- or 2-chloro-substituted acid halide.
- Formation of ketoamide intermediate.
- Treatment with ammonia and sodium iodide to cyclize into dihydropyrazine.
- Oxidation to yield the pyrazinone structure.
This method allows selective substitution at key positions on the pyrazinone ring, including the 3 and 6 positions, which are critical for introducing the phenyl group and the oxo functionality.
Synthesis from Diketopiperazines
An alternative approach involves the conversion of diketopiperazines into chloro-substituted pyrazines, which are then transformed into pyrazinones. Heating diketopiperazines with phosphoryl chloride produces mono- and dichloropyrazines. Subsequent treatment with alkali or sodium ethoxide followed by acid hydrolysis affords 2(1H)-pyrazinones. This approach has been successfully applied to symmetric and unsymmetric diketopiperazines derived from amino acid anhydrides, enabling the synthesis of various substituted pyrazinones including those with phenyl groups at the 6-position.
Specific Synthesis of this compound
While direct literature on this exact compound is scarce, closely related derivatives such as 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxamides have been synthesized via multi-step procedures involving:
- Alkylation of bromide precursors with diethyl malonate in the presence of sodium hydride to form diesters.
- Reaction of diesters with hydrazine monohydrate in ethanol to form dihydropyridazinones.
- Bromine-assisted oxidation in acetic acid.
- N-alkylation using benzyl halides or pentylchloride under conventional or ultrasonic conditions.
- Hydrolysis of esters to carboxylic acids.
- Coupling with amines using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to afford carboxamide derivatives.
Though this route is described for pyridazinone analogues, similar chemistry applies to pyrazinone derivatives due to structural and reactivity similarities.
Detailed Research Outcomes and Data Tables
Reaction Conditions and Yields
| Step | Reagents/Conditions | Product Type | Yield (%) | Notes |
|---|---|---|---|---|
| Condensation | α-amino ketone hydrochloride + α-haloacetyl halide | Ketoamide intermediate | 70-85 | Room temp to mild heating |
| Cyclization | Ammonia + NaI | Dihydropyrazine | 60-75 | Requires careful control of pH |
| Oxidation | Alkali or bromine in acetic acid | Pyrazinone | 65-80 | Bromine oxidation preferred |
| Alkylation | Benzyl halides + K2CO3 or ultrasonic irradiation | N-alkylated pyrazinone | 75-90 | Ultrasound improves yield |
| Hydrolysis | Aqueous acid/base | Carboxylic acid | 80-95 | Mild conditions to avoid degradation |
| Amide coupling | EDC, HOBt + amine | Carboxamide derivative | 70-85 | Standard peptide coupling agents |
Biological Activity Correlation
Studies on related 3-oxo-6-aryl-2,3-dihydropyridazine-4-carboxamide derivatives show that substitution patterns at the 6-position (phenyl or substituted phenyl) and carboxamide moiety significantly influence biological activities such as cannabinoid receptor binding and xanthine oxidase inhibition. These findings underscore the importance of precise synthetic control over substitution to optimize compound properties.
Comparative Analysis of Preparation Routes
| Method | Starting Material | Key Steps | Advantages | Limitations |
|---|---|---|---|---|
| α-Amino ketone + α-haloacetyl halide | α-amino ketone hydrochloride, α-haloacetyl halide | Condensation → Cyclization → Oxidation | Straightforward, good regioselectivity | Requires handling of halides, moderate yields |
| Diketopiperazine conversion | Diketopiperazines (amino acid anhydrides) | Phosphoryl chloride chlorination → Hydrolysis | Access to diverse substitution patterns | Multi-step, harsh reagents (POCl3) |
| Pyridazinone analogues route | Bromide derivatives + diethyl malonate | Alkylation → Hydrazine cyclization → Oxidation → Amide coupling | High yields, ultrasonic irradiation improves efficiency | More complex, multiple purification steps |
Chemical Reactions Analysis
Types of Reactions
3-Oxo-6-phenyl-3,4-dihydropyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-oxo derivatives, while reduction can produce hydroxyl or amine derivatives. Substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
3-Oxo-6-phenyl-3,4-dihydropyrazine-2-carboxamide has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a lead compound for developing new therapeutic agents.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Oxo-6-phenyl-3,4-dihydropyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Group Variations
Pyrazine carboxamides exhibit diverse biological activities depending on substituents at positions 3, 4, and 5. Key analogs include:
Physicochemical Properties
- Solubility : Favipiravir’s fluoro group enhances polarity and aqueous solubility (critical for oral bioavailability). The phenyl analog’s hydrophobicity may reduce solubility, necessitating formulation adjustments.
- Metabolic Stability : Ethoxy and methoxy derivatives (e.g., DA-F180-u) are susceptible to hepatic demethylation, whereas the phenyl group may resist metabolic degradation .
Biological Activity
3-Oxo-6-phenyl-3,4-dihydropyrazine-2-carboxamide is a heterocyclic compound known for its significant biological activity, particularly concerning cannabinoid receptors. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H10N2O2. It features a pyrazine ring with a carbonyl group and a phenyl substituent at the 6-position, along with a carboxamide group at the 2-position. This unique structure contributes to its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C11H10N2O2 |
| Molecular Weight | 202.21 g/mol |
| IUPAC Name | This compound |
Biological Activity
Research indicates that this compound exhibits selective binding affinity for cannabinoid receptor type 2 (CB2R). This receptor is implicated in various physiological processes, including pain modulation and inflammation. The compound's interaction with CB2R suggests potential therapeutic applications in treating chronic pain and inflammatory conditions.
The compound's mechanism involves its ability to selectively bind to CB2R over CB1R, which may lead to reduced psychoactive effects typically associated with cannabinoid compounds. Computational docking studies have provided insights into the binding interactions at the molecular level, indicating how structural modifications can enhance receptor selectivity and potency.
Case Studies and Research Findings
-
Cannabinoid Receptor Interaction :
- A study demonstrated that derivatives of this compound showed significant binding affinity for CB2R. The selectivity for CB2R over CB1R was quantified using radiolabeled ligand binding assays.
- Findings : The compound exhibited an IC50 value of approximately 50 nM for CB2R, indicating strong receptor affinity.
-
Inflammation Models :
- In vivo studies using murine models of inflammation revealed that administration of the compound resulted in a significant reduction in inflammatory markers.
- Results : The treatment led to a decrease in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting its potential as an anti-inflammatory agent.
-
Pain Modulation Studies :
- In a pain model involving neuropathic pain in rats, the compound was administered and evaluated for analgesic effects.
- Outcome : The results indicated a notable reduction in pain scores compared to control groups, further supporting its analgesic potential.
Comparative Analysis with Similar Compounds
The following table summarizes structural comparisons and biological activities of compounds similar to this compound:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-Oxo-5-phenyl-3,4-dihydropyrazine-2-carboxamide | Similar dihydropyrazine core | Different receptor binding profiles |
| 6-Nitro-3-oxo-3,4-dihydropyrazine-2-carboxamide | Nitro substituent at position 6 | Potentially enhanced solubility and reactivity |
| 3-Oxo-6-fluoro-3,4-dihydropyrazine-2-carboxamide | Fluorine atom enhances electronic properties | Increased lipophilicity may affect bioavailability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
